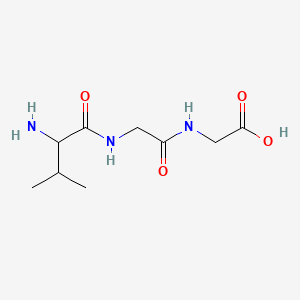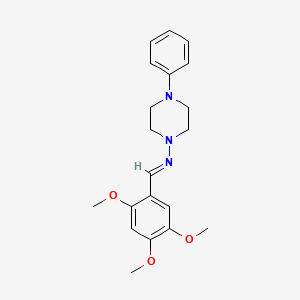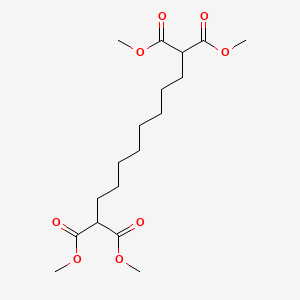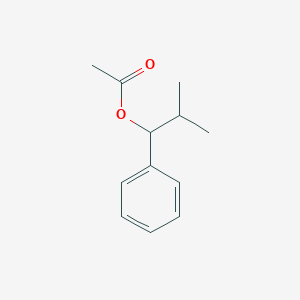
(Spiro(9H-fluorene-9,3'-pyrrolidine)-2',) 5'-dione, 1'-(4-morpholinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Spiro(9H-fluorene-9,3’-pyrrolidine)-2’,) 5’-dione, 1’-(4-morpholinylmethyl)- is a complex organic compound that features a spiro linkage between a fluorene and a pyrrolidine ring. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Spiro(9H-fluorene-9,3’-pyrrolidine)-2’,) 5’-dione, 1’-(4-morpholinylmethyl)- typically involves a multi-step process. The initial step often includes the formation of the spiro linkage through a cyclization reaction. This is followed by the introduction of the morpholinylmethyl group via a nucleophilic substitution reaction. The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
(Spiro(9H-fluorene-9,3’-pyrrolidine)-2’,) 5’-dione, 1’-(4-morpholinylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under conditions that may include the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(Spiro(9H-fluorene-9,3’-pyrrolidine)-2’,) 5’-dione, 1’-(4-morpholinylmethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and drug design.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its structural properties.
Mechanism of Action
The mechanism by which (Spiro(9H-fluorene-9,3’-pyrrolidine)-2’,) 5’-dione, 1’-(4-morpholinylmethyl)- exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The compound may act as an inhibitor or activator of certain enzymes, affecting processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Spiro(9H-fluorene-9,3’-pyrrolidine)-2’,) 5’-dione: Lacks the morpholinylmethyl group, resulting in different chemical and biological properties.
Spiro(9H-fluorene-9,3’-pyrrolidine)-2’,) 5’-dione, 1’-(4-piperidinylmethyl)-: Similar structure but with a piperidinylmethyl group instead of morpholinylmethyl, leading to variations in reactivity and applications.
Uniqueness
The presence of the morpholinylmethyl group in (Spiro(9H-fluorene-9,3’-pyrrolidine)-2’,) 5’-dione, 1’-(4-morpholinylmethyl)- imparts unique electronic and steric properties, making it distinct from other similar compounds
Properties
CAS No. |
68161-16-0 |
|---|---|
Molecular Formula |
C21H20N2O3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1'-(morpholin-4-ylmethyl)spiro[fluorene-9,3'-pyrrolidine]-2',5'-dione |
InChI |
InChI=1S/C21H20N2O3/c24-19-13-21(20(25)23(19)14-22-9-11-26-12-10-22)17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-8H,9-14H2 |
InChI Key |
GURKJWFOUYXTJK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C(=O)CC3(C2=O)C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-bromophenyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11967802.png)



![Ethyl 4,5-dimethyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyr imidino[4,5-b]thiophen-2-ylthio))acetylamino]thiophene-3-carboxylate](/img/structure/B11967852.png)
![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11967855.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11967860.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11967867.png)
![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien](/img/structure/B11967870.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-butoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967884.png)
![methyl (2Z)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967887.png)
![(4Z)-2-hydroxy-4-[[[3-(phenoxymethyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B11967892.png)
